molecular formula C8H6BrNS B569329 4-Bromo-2-methylbenzo[d]thiazole CAS No. 112146-10-8

4-Bromo-2-methylbenzo[d]thiazole

Cat. No.: B569329
CAS No.: 112146-10-8
M. Wt: 228.107
InChI Key: MTCUHGRDTIORBI-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzo[d]thiazole is a heterocyclic aromatic compound with the molecular formula C8H6BrNS. It is a derivative of benzothiazole, where a bromine atom is substituted at the fourth position and a methyl group at the second position. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylbenzo[d]thiazole typically involves the bromination of 2-methylbenzo[d]thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-methylbenzo[d]thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylbenzo[d]thiazole
  • 6-Bromo-2-methylbenzo[d]thiazole
  • 4-Chloro-2-methylbenzo[d]thiazole

Uniqueness

4-Bromo-2-methylbenzo[d]thiazole is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

4-bromo-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCUHGRDTIORBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673047
Record name 4-Bromo-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112146-10-8
Record name 4-Bromo-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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